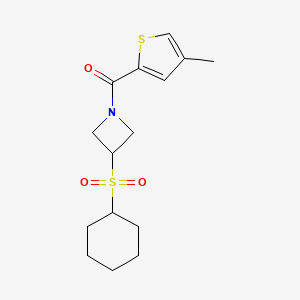

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Descripción

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS: 1797690-92-6, molecular formula: C₁₅H₂₁NO₃S₂, molecular weight: 327.5) features a unique hybrid structure combining a sulfonated azetidine ring and a 4-methylthiophene moiety linked via a ketone bridge. This compound’s Smiles representation, Cc1csc(C(=O)N2CC(S(=O)(=O)C3CCCCC3)C2)c1, highlights its stereoelectronic features .

Propiedades

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-11-7-14(20-10-11)15(17)16-8-13(9-16)21(18,19)12-5-3-2-4-6-12/h7,10,12-13H,2-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDUXNKNFAJMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with related azetidine- and sulfur-containing derivatives:

Key Comparisons

Azetidine Modifications :

- The target compound’s cyclohexylsulfonyl group on azetidine differs from the spiro-oxetanylazetidinyl moiety in AZD1979 . The latter’s spiro architecture reduces ring strain and enhances metabolic stability, whereas the cyclohexylsulfonyl group in the target may increase steric bulk and alter solubility.

- In contrast, simpler azetidin-2-ones (e.g., 3a, 3b in ) lack sulfonyl groups but include aryloxy substituents, which influence ring puckering dynamics (see ) .

Thiophene vs. Other Heterocycles: The 4-methylthiophene in the target compound provides a planar aromatic system distinct from the oxadiazole in AZD1979 or thiazolidinone in . Thiophenes are known for their electron-rich nature, facilitating π-π stacking in receptor binding . Comparatively, the benzo[b]thiophene in incorporates azide and hydroxyl groups, enabling photoaffinity labeling applications .

Synthetic Strategies :

- The target compound’s synthesis likely involves sulfonation of azetidine and coupling with 4-methylthiophene-2-carboxylic acid, analogous to triazole-thioether ketone preparations () .

- In contrast, spiro-azetidines like AZD1979 require multistep cyclization and chiral resolution .

Physicochemical Properties: The cyclohexylsulfonyl group increases molecular weight (327.5) compared to simpler azetidines (e.g., 3a in : MW ~300) but may improve metabolic stability over methylphenyl-thiazolidinones (MW ~223) . Missing data (e.g., melting point, solubility) for the target compound limit direct comparisons with analogues like 3a (m.p. 188–189°C) .

Recommended Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.